Home > Products > Screening Compounds P146296 > 4-methyl-1H-indazol-5-ol
4-methyl-1H-indazol-5-ol - 117070-73-2

4-methyl-1H-indazol-5-ol

Catalog Number: EVT-3223735
CAS Number: 117070-73-2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs

    Compound Description: This group encompasses a series of ten novel 2‐(1‐methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide analogs synthesized and evaluated for their anticancer activity. [] These compounds were synthesized through a three-step process involving the Suzuki-Miyaura coupling reaction. The compound 3e within this series displayed noteworthy anticancer activity, particularly against the CNS cancer cell line SNB‐75, achieving a remarkable 99.16 percent growth percentage inhibition (PGI). []

BMS-599626

    Compound Description: Chemically known as [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester, this compound is a dual human epidermal growth factor receptor (HER)1/HER2 kinase inhibitor. [] It exhibits excellent biochemical potency and kinase selectivity, making it a promising candidate for treating solid tumors. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    Compound Description: BMS-694153 functions as a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] Its development aimed to address migraine pathogenesis, exhibiting notable potency and a promising toxicological profile. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

    Compound Description: This particular compound has been structurally characterized using X-ray crystallography. [] The study revealed the presence of two independent molecules within the asymmetric unit, each displaying distinct conformations. []

5‐(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2)

    Compound Description: ITP-2 is classified as a novel hERG channel activator. [] It holds potential for treating acquired and congenital long QT syndrome due to its ability to modulate Kv11.1 (hERG) channels. []

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

    Compound Description: This compound is a novel thiol-incorporated aminocyclopentitol synthesized through a nucleophilic ring-opening reaction. [] Its structure has been confirmed using various spectroscopic techniques. []

    Relevance: Although not directly containing an indazole ring like 4-methyl-1H-indazol-5-ol, this compound is included due to its inclusion in a study discussing the synthesis of heterocyclic compounds containing nitrogen. [] This broader context suggests a potential research interest in the chemical space shared by both compounds.

1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one Derivatives

    Compound Description: This group of compounds was synthesized and their antimicrobial activity was evaluated. [] The research likely focused on exploring the structure-activity relationship of these derivatives.

(S)-N-(3- (6--isopropoxy-3-yl)-1H-indazol-5-yl) -1- (2- (4- (4- (1-methyl -1H-1,2,4-triazol-3-yl) phenyl) -3,6-dihydropyridin -1 (2H) - yl) -2-oxoethyl) -3- (methylthio) pyrrolidine-3-carboxamide

    Compound Description: This compound, along with its various salt and amorphous forms, constitutes the active ingredient in a specific granular pharmaceutical composition. [, ] The exact therapeutic target or application of this composition remains unspecified in the provided abstract. [, ]

1-((S)-2-aminopropyl)-1H-indazol-6-ol

    Compound Description: Classified as a peripherally acting potent 5-HT2 receptor agonist, this compound shows promise for treating ocular hypertension and glaucoma. [] It displays high selectivity for 5-HT2 receptors over other subtypes and exhibits good solution stability, making it suitable for clinical evaluation. []

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

    Compound Description: AZD-5423 acts as a novel glucocorticoid receptor agonist, specifically targeting the treatment of asthma and chronic obstructive pulmonary disease. [] Its crystalline form B demonstrates superior absorption compared to form A after inhalation. []

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

    Compound Description: LQFM032 displays anxiolytic-like effects mediated through both the benzodiazepine and nicotinic pathways. [] Preclinical studies revealed its anxiolytic properties without impacting mnemonic activity, suggesting its therapeutic potential. []

8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2,1-i]-purin-5-one (PSB-11)

    Compound Description: PSB-11 is a potent and selective antagonist radioligand for human A3 adenosine receptors (ARs). [] It exhibits high affinity and selectivity for the A3 AR subtype, making it a valuable tool for studying the physiological roles of this receptor. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

    Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key enzyme involved in the innate immune response. [] It exhibits remarkable selectivity for RIP2 over a wide range of kinases, making it a valuable tool for studying the role of RIP2 in various disease models. []

N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl- piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

    Compound Description: This compound and its novel solid forms are described in a patent related to treating diseases caused by deregulated protein kinase activity. [] While the specific kinase targeted remains unspecified, the patent highlights the compound's therapeutic potential. []

Source and Classification

4-Methyl-1H-indazol-5-ol can be synthesized through various chemical methods, often involving cyclization reactions of appropriate precursors. It is classified under indazole derivatives, which are compounds featuring a fused benzene and pyrazole ring structure. This classification highlights its significance in medicinal chemistry and organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-methyl-1H-indazol-5-ol can be achieved through several methods, with one common approach involving the reaction of 2-azidobenzaldehydes with amines under specific conditions. This method allows for the formation of indazole derivatives through cyclization reactions.

Another effective synthetic route includes the use of hydrazine hydrate in the presence of appropriate carbonyl compounds, which leads to the formation of the desired indazole structure. For instance, the reaction between substituted cyclohexanones and hydrazine can yield 4-methyl-1H-indazol-5-ol in moderate to high yields under optimized conditions .

Chemical Reactions Analysis

Reactions and Technical Details

4-Methyl-1H-indazol-5-ol participates in various chemical reactions typical for indazole derivatives:

Oxidation: The compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can yield different reduced forms, often employing sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, such as halogenation or nitration, introduce different functional groups into the indazole ring, expanding its chemical versatility .

Mechanism of Action

Process and Data

The mechanism of action for 4-methyl-1H-indazol-5-ol primarily involves its inhibitory effects on specific enzymes. It has been reported to inhibit the oxidation of arachidonic acid by 5-lipoxygenase, leading to a reduction in pro-inflammatory mediators such as prostaglandins and tumor necrosis factor-alpha. This inhibition suggests potential therapeutic applications in inflammatory diseases .

Biochemical Pathways

The compound has been shown to inhibit matrix metalloproteinase-13 production in a concentration-dependent manner, indicating its role in modulating extracellular matrix degradation processes.

Physical and Chemical Properties Analysis

Physical Properties

4-Methyl-1H-indazol-5-ol is typically a light-colored solid with moderate solubility in polar solvents. Its melting point indicates stability under standard laboratory conditions.

Chemical Properties

The chemical properties include:

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity during synthesis .

Applications

Scientific Uses

4-Methyl-1H-indazol-5-ol has several scientific applications due to its biological activities:

  1. Pharmaceutical Development: It serves as a lead compound for developing anti-inflammatory drugs.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms.
  3. Material Science: Potential applications in creating novel materials due to its unique chemical structure.

Research continues into exploring further applications within medicinal chemistry, particularly focusing on enhancing its efficacy and reducing side effects associated with its use .

Properties

CAS Number

117070-73-2

Product Name

4-methyl-1H-indazol-5-ol

IUPAC Name

4-methyl-1H-indazol-5-ol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-6-4-9-10-7(6)2-3-8(5)11/h2-4,11H,1H3,(H,9,10)

InChI Key

FWCFSJAHTMHMTG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=NN2)O

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.